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molecular formula C6H12ClNO B1394877 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 904316-92-3

3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1394877
M. Wt: 149.62 g/mol
InChI Key: QCOHPFLNQAVPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115132B2

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil) (0.284 g, 7.10 mmol) in N,N-Dimethylformamide (5 mL), cooled in an ice bath under argon, was added dropwise a solution of 1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate (Intermediate 26, 2.28 g, 5.91 mmol) in N,N-Dimethylformamide (10 mL). The reaction was allowed to warm to room temperature and stirred for 5 hours. The reaction was cooled in an ice-water bath before the addition of sat. NH4Cl (30 mL) and water (30 mL). The mixture was extracted with diethyl ether (3×60 mL). The ether layers were combined, washed with water:brine (1:1, 2×60 mL), passed through a hydrophobic frit and the solvent removed to yield a colourless gum, which was dried under vacuum for 18 hours to yield a white solid. The crude intermediate was dissolved in 1,4-Dioxane (5 mL) before the addition of HCl (4M in 1,4-dioxane) (14.8 mL, 59.1 mmol). The reaction was stirred at room temperature for 3 hours then the solvent was removed under vacuum to yield the title compound as a white solid (904 mg).
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
14.8 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].O[CH2:4][CH:5]1[CH2:9][CH2:8][CH:7]([CH2:10][O:11]S(C2C=CC(C)=CC=2)(=O)=O)[N:6]1C(OC(C)(C)C)=O.[NH4+].[Cl-:30].Cl>CN(C)C=O.O1CCOCC1.O>[ClH:30].[CH:7]12[NH:6][CH:5]([CH2:9][CH2:8]1)[CH2:4][O:11][CH2:10]2 |f:0.1,3.4,9.10|

Inputs

Step One
Name
Quantity
0.284 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
Quantity
2.28 g
Type
reactant
Smiles
OCC1N(C(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OC(C)(C)C
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1N(C(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath under argon
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×60 mL)
WASH
Type
WASH
Details
washed with water:brine (1:1, 2×60 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to yield a colourless gum, which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to yield a white solid
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.C12COCC(CC1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 904 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09115132B2

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil) (0.284 g, 7.10 mmol) in N,N-Dimethylformamide (5 mL), cooled in an ice bath under argon, was added dropwise a solution of 1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate (Intermediate 26, 2.28 g, 5.91 mmol) in N,N-Dimethylformamide (10 mL). The reaction was allowed to warm to room temperature and stirred for 5 hours. The reaction was cooled in an ice-water bath before the addition of sat. NH4Cl (30 mL) and water (30 mL). The mixture was extracted with diethyl ether (3×60 mL). The ether layers were combined, washed with water:brine (1:1, 2×60 mL), passed through a hydrophobic frit and the solvent removed to yield a colourless gum, which was dried under vacuum for 18 hours to yield a white solid. The crude intermediate was dissolved in 1,4-Dioxane (5 mL) before the addition of HCl (4M in 1,4-dioxane) (14.8 mL, 59.1 mmol). The reaction was stirred at room temperature for 3 hours then the solvent was removed under vacuum to yield the title compound as a white solid (904 mg).
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
14.8 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].O[CH2:4][CH:5]1[CH2:9][CH2:8][CH:7]([CH2:10][O:11]S(C2C=CC(C)=CC=2)(=O)=O)[N:6]1C(OC(C)(C)C)=O.[NH4+].[Cl-:30].Cl>CN(C)C=O.O1CCOCC1.O>[ClH:30].[CH:7]12[NH:6][CH:5]([CH2:9][CH2:8]1)[CH2:4][O:11][CH2:10]2 |f:0.1,3.4,9.10|

Inputs

Step One
Name
Quantity
0.284 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
1,1-dimethylethyl 2-(hydroxymethyl)-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
Quantity
2.28 g
Type
reactant
Smiles
OCC1N(C(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OC(C)(C)C
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1N(C(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath under argon
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (3×60 mL)
WASH
Type
WASH
Details
washed with water:brine (1:1, 2×60 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to yield a colourless gum, which
CUSTOM
Type
CUSTOM
Details
was dried under vacuum for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to yield a white solid
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.C12COCC(CC1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 904 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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